

# molecular structure of 2,6-Dichlorobenzenesulfonyl chloride

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## Compound of Interest

Compound Name: 2,6-Dichlorobenzenesulfonyl chloride

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## An In-depth Technical Guide to 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,6-Dichlorobenzenesulfonyl chloride**, a key reagent and building block in modern organic and medicinal chemistry. It covers its chemical structure, physical and spectral properties, synthesis protocols, and its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.

## Molecular Structure and Identification

**2,6-Dichlorobenzenesulfonyl chloride** is an aryl sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a sulfonyl chloride group at position 1. This substitution pattern imparts specific reactivity and steric properties to the molecule.

Identifier	Value
IUPAC Name	2,6-dichlorobenzenesulfonyl chloride[1]
CAS Number	6579-54-0[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> O <sub>2</sub> S[1][2]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl</chem> [1]
InChI Key	WGGKQIKICKLWGN-UHFFFAOYSA-N[1]

## Physicochemical and Spectroscopic Data

The quantitative properties of **2,6-Dichlorobenzenesulfonyl chloride** are summarized below. It is a white to light yellow crystalline solid that is sensitive to moisture.[3]

Table 1: Physicochemical Properties

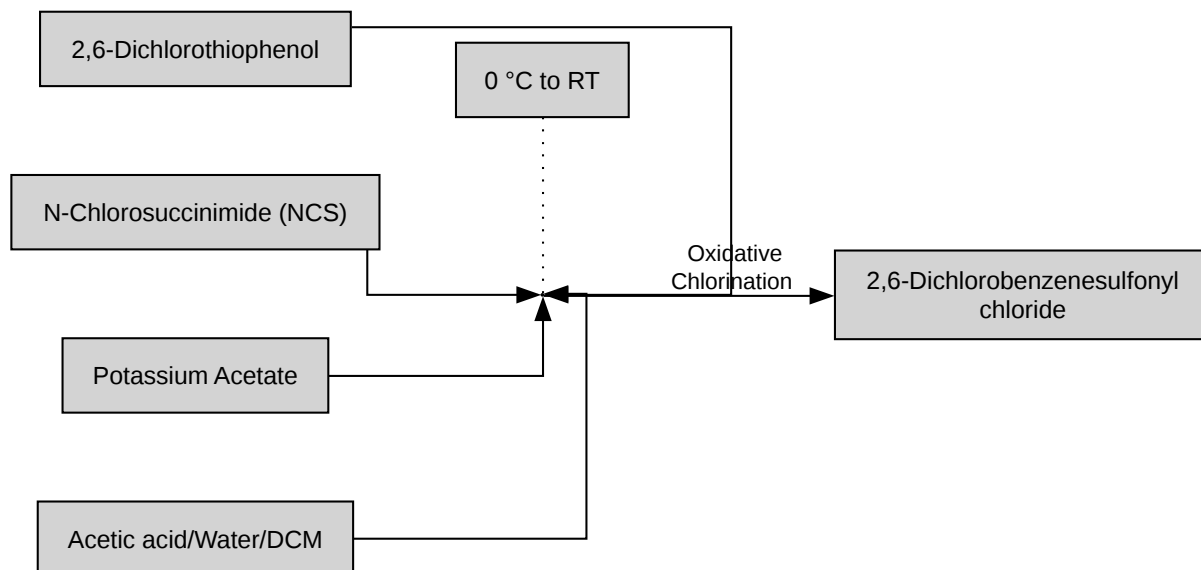
Property	Value	Source
Molecular Weight	245.51 g/mol	[4]
Melting Point	53-56 °C	[3][5]
Boiling Point	326.0 ± 32.0 °C (Predicted)	[3]
Density	1.636 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Appearance	White to Light yellow powder to crystal	[3]
Solubility	Reacts with water	[3]

Table 2: Spectroscopic Data

Technique	Data Highlights
<sup>1</sup> H NMR	(CDCl <sub>3</sub> ): δ 7.57 (d, 2H), 7.47 (t, 1H)[3][5]
Mass Spectrometry	Molecular Ion Peak (m/z): 244. Fragments observed at 209, 145, 111, 109.[1]
IR Spectroscopy	Data available from NIST and commercial supplier databases.[1][6]

## Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride

**2,6-Dichlorobenzenesulfonyl chloride** can be synthesized via several routes. A common laboratory preparation involves the oxidative chlorination of 2,6-dichlorothiophenol. An alternative method starts from 2,6-dichloroaniline.[7]



condition

product

reagent

reactant

[Click to download full resolution via product page](#)Caption: Synthesis of **2,6-Dichlorobenzenesulfonyl chloride**.

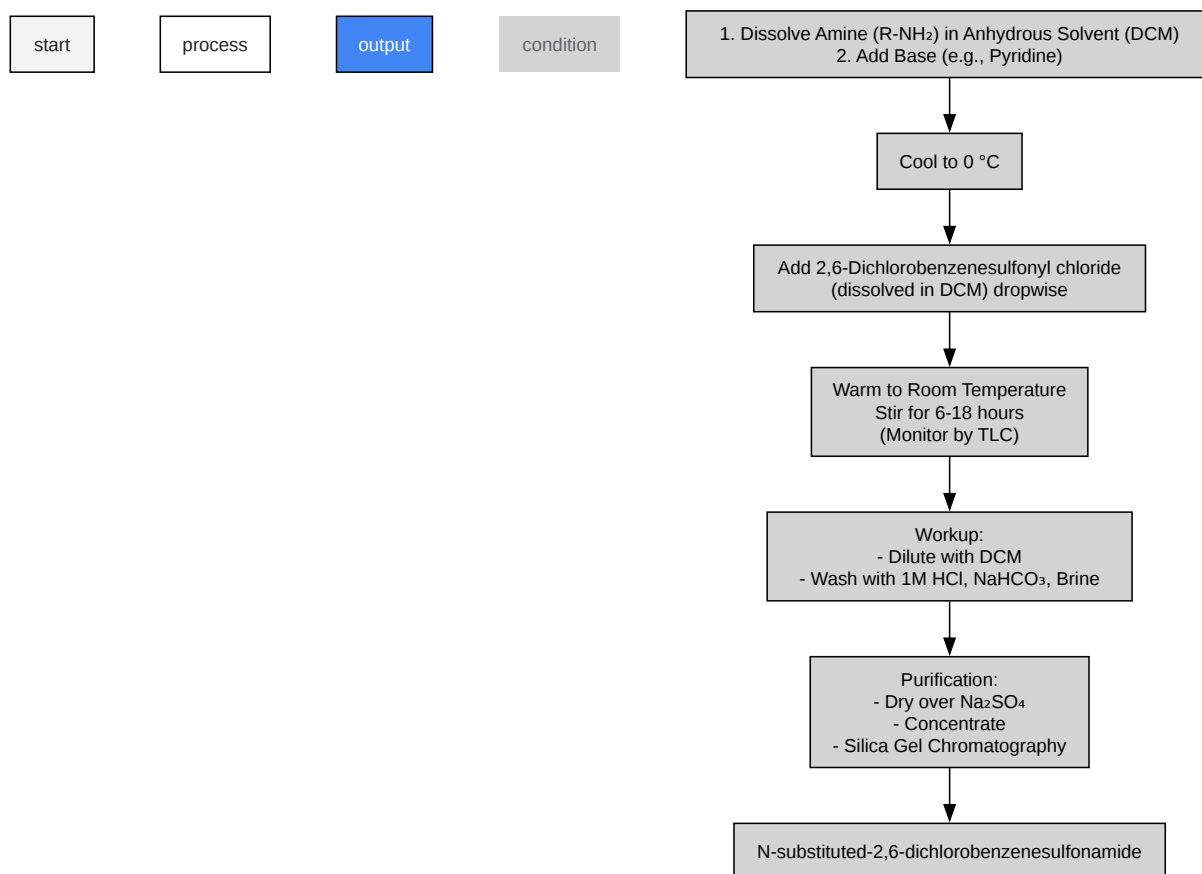
## Experimental Protocol: Synthesis from 2,6-Dichlorothiophenol[4][6]

This protocol details the synthesis via oxidative chlorination.

- **Reaction Setup:** To a mixed solvent (200 mL) of acetic acid, water, and dichloromethane (3:1:4 by volume), add 2,6-dichlorothiophenol (10.0 g, 55.8 mmol), N-chlorosuccinimide (37.28 g, 279 mmol), and potassium acetate (2.29 g, 27.9 mmol).
- **Reaction Conditions:** Stir the reaction mixture at 0 °C and subsequently allow it to warm to room temperature.
- **Workup:** After the reaction is complete (monitor by TLC), dilute the mixture with 200 mL of dichloromethane.
- **Extraction:** Wash the organic layer three times with 100 mL of water.
- **Drying and Concentration:** Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
- **Yield:** This procedure typically yields around 11 g (80%) of **2,6-dichlorobenzenesulfonyl chloride**.[\[3\]](#)[\[5\]](#)

## Core Application: Sulfonamide Synthesis

A primary application for **2,6-Dichlorobenzenesulfonyl chloride** in drug development is the synthesis of sulfonamides.[\[5\]](#) Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of antibacterial, anti-inflammatory, and anticancer drugs. The reaction is a nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.



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Caption: General workflow for sulfonamide synthesis.

## Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

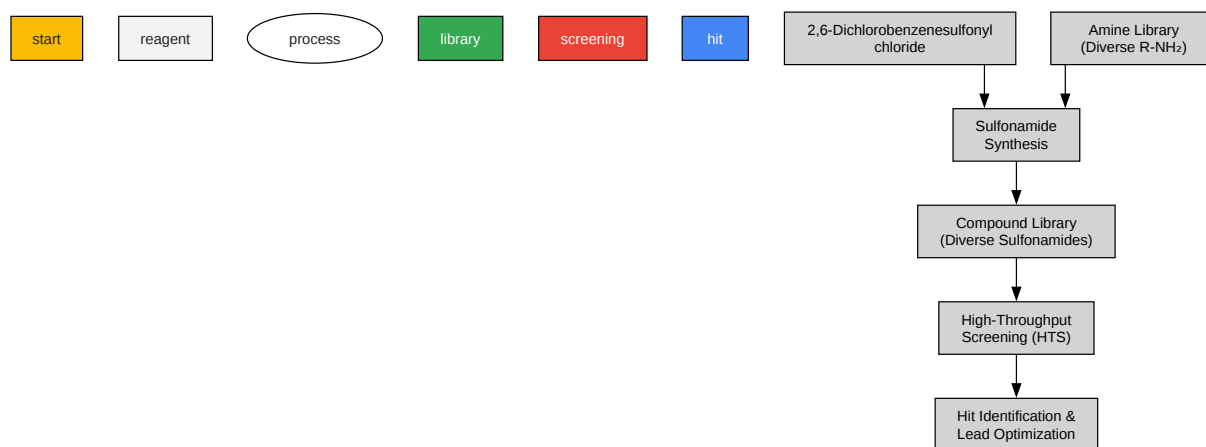
This protocol is a general method applicable for synthesizing a variety of sulfonamides from primary or secondary amines.[8]

- Materials:
  - **2,6-Dichlorobenzenesulfonyl chloride** (1.0 eq)
  - Primary or Secondary Amine (1.0 - 1.2 eq)
  - Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
  - Anhydrous Dichloromethane (DCM)
  - 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>), Brine
  - Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
  - Silica Gel for chromatography
- Reaction Setup: Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.
- Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq).
- Sulfonyl Chloride Addition: Add a solution of **2,6-Dichlorobenzenesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the

pure sulfonamide.

## Role in Drug Discovery

**2,6-Dichlorobenzenesulfonyl chloride** serves as a versatile building block. The steric hindrance provided by the two ortho chlorine atoms can influence the conformation of the final sulfonamide, which can be crucial for tuning binding affinity to a biological target. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the acidity of the sulfonamide N-H proton, affecting its pharmacokinetic properties.



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Caption: Role as a building block in drug discovery.

## Safety and Handling



**2,6-Dichlorobenzenesulfonyl chloride** is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts with water and is moisture-sensitive.[3]

- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[3] Keep the container tightly sealed in a dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

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